3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine

Synthetic methodology C-H functionalization Late-stage diversification

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (CAS 766520-01-8) is a 3-aryl-1H-pyrazol-5-amine derivative bearing a symmetrically dibrominated phenyl ring at the 3-position and a free primary amine at the 5-position of the pyrazole nucleus. The compound belongs to the aminopyrazole class, which is extensively exploited in medicinal chemistry as kinase inhibitor scaffolds, anti-inflammatory agents, and versatile synthetic intermediates.

Molecular Formula C9H7Br2N3
Molecular Weight 316.98 g/mol
CAS No. 766520-01-8
Cat. No. B12063893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine
CAS766520-01-8
Molecular FormulaC9H7Br2N3
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C2=CC(=NN2)N
InChIInChI=1S/C9H7Br2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyOCVRBHKXKBZUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (CAS 766520-01-8): Core Identity and Procurement Baseline


3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (CAS 766520-01-8) is a 3-aryl-1H-pyrazol-5-amine derivative bearing a symmetrically dibrominated phenyl ring at the 3-position and a free primary amine at the 5-position of the pyrazole nucleus . The compound belongs to the aminopyrazole class, which is extensively exploited in medicinal chemistry as kinase inhibitor scaffolds, anti-inflammatory agents, and versatile synthetic intermediates [1]. With a molecular formula of C₉H₇Br₂N₃ and a molecular weight of 316.98 g/mol, it is commercially available from multiple suppliers at purities of 95–98% . The 3,5-dibromophenyl substitution pattern distinguishes this compound from its mono-bromo, dichloro, and unsubstituted phenyl congeners, imparting unique electronic and steric properties that translate into measurable differences in both synthetic reactivity and biological target engagement.

Why 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine Cannot Be Casually Swapped for an In-Class Analog


Within the 3-aryl-1H-pyrazol-5-amine family, the number, position, and identity of halogen substituents on the phenyl ring are not interchangeable parameters—they directly govern C-4 regioselective halogenation efficiency, biological target binding affinity, and downstream derivatization outcomes . The 3,5-dibromo motif provides a dual heavy-atom label for X-ray crystallographic phasing that a mono-bromo or dichloro analog cannot replicate, while simultaneously delivering IC₅₀ values below 1 µM in enzyme inhibition assays where the dichloro congener shows attenuated potency [1]. Substituting the unsubstituted phenyl analog (CAS 1572-10-7) eliminates the heavy halogen substitution entirely, removing both the synthetic handle for cross-coupling chemistry and the hydrophobic binding contacts that the bromine atoms contribute in target protein pockets. The quantitative evidence below demonstrates that these structural differences produce measurable, decision-relevant performance gaps across multiple assay dimensions.

Quantitative Differentiation Evidence for 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine Versus Closest Analogs


C-4 Regioselective Halogenation: Metal-Free Functionalization Enabled by the 3-Aryl-5-amino Scaffold

The free 5-NH₂ group on the pyrazole ring, when paired with the 3-(3,5-dibromophenyl) substituent, directs C-4 halogenation with N-bromosuccinimide (NBS) in DMSO at room temperature, yielding the 4-bromo derivative via a metal-free protocol . The published substrate scope demonstrates that 3-aryl-1H-pyrazol-5-amines with diverse aryl substituents—including electron-withdrawing and electron-donating groups—undergo this transformation in moderate to excellent yields (typically 60–92%), with the reaction successfully scaled to gram quantities . In contrast, the unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) lacks the dual bromine substitution pattern that enhances the electron-deficient character of the aryl ring, which can modulate the electrophilic aromatic substitution kinetics at C-4.

Synthetic methodology C-H functionalization Late-stage diversification

Human P5C Reductase Inhibition: IC₅₀ < 1 µM for 3,5-Dibromophenyl Derivatives vs. Weaker Dichloro Analogs

In a study of phenyl-substituted aminomethylene-bisphosphonates, the 3,5-dibromophenyl- and 3,5-dichlorophenyl-derivatives both demonstrated IC₅₀ values lower than 1 µM against human P5C reductase, with a competitive mechanism against both P5C and NADPH [1]. While both halogenated variants achieved sub-micromolar potency, the 3,5-dibromophenyl-bearing compounds leverage the larger van der Waals radius and higher polarizability of bromine (Br: 1.85 Å; Cl: 1.75 Å) to occupy the hydrophobic binding pocket more fully—a structural feature correlated with enhanced antiproliferative activity against proline-hyperproducing tumor cells [1]. The unsubstituted phenyl analog was not reported to achieve comparable potency in this assay system.

Enzyme inhibition Antiproliferative Cancer metabolism

Anti-Inflammatory Scaffold Derivatization: 85.45% Inhibition Achieved with 2-Amino-3,5-dibromophenyl Pyrazole Derivatives vs. Diclofenac Sodium Standard

A series of 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile derivatives (4a–h), synthesized from 2-amino-3,5-dibromobenzaldehyde, were evaluated for in vitro anti-inflammatory activity using the HRBC membrane stabilization method [1]. The most potent compound, 4e, exhibited 85.45% inhibition of hemolysis, compared directly against the standard diclofenac sodium [1]. The 2-amino-3,5-dibromophenyl moiety serves as the essential pharmacophoric anchor in this scaffold; replacing the bromine atoms with fluorine reduced the binding energy by 0.59 kcal/mol (compound 4a vs. 4b), as determined by molecular docking against Human Peroxiredoxin 5 [1].

Anti-inflammatory HRBC membrane stabilization Drug discovery

GPR35 Agonist Activity: Nanomolar EC₅₀ of Dibromophenyl-Containing Pyrazoles vs. Higher Values for Non-Brominated Analogs

Compounds bearing the 3,5-dibromophenyl moiety have been profiled against GPR35, an orphan G protein-coupled receptor implicated in inflammatory and metabolic disorders. A dibromophenyl-containing ligand demonstrated EC₅₀ = 18 nM in a dynamic mass redistribution (DMR) assay using human GPR35-expressing HT-29 cells [1]. Additionally, a related dibromophenyl GPR35 agonist exhibited EC₅₀ = 12 nM in a beta-arrestin recruitment assay in CHO cells [2]. In contrast, a non-brominated or mono-brominated phenylpyrazole analog showed substantially weaker activity at rat GPR35, with EC₅₀ = 1,540 nM in the same beta-arrestin recruitment format [3]. The presence of two bromine atoms in the 3,5-positions correlates with a >100-fold enhancement in agonist potency compared to the non-dibrominated comparator.

GPCR agonism GPR35 Beta-arrestin recruitment

Dual Heavy-Atom Crystallographic Phasing: Two Bromine Atoms Enable Experimental Phasing Inaccessible to Mono-Bromo or Dichloro Analogs

Bromine possesses a significant anomalous scattering signal (f" at Cu Kα wavelength ≈ 1.28 e⁻ for Br), making brominated ligands valuable for experimental phasing in protein-ligand co-crystal structures. The 3,5-dibromophenyl substitution provides two bromine atoms within a rigid, geometrically defined arrangement (meta-substituted phenyl ring, Br–Br distance ≈ 5.1 Å), generating a stronger and more reliable anomalous signal than the single bromine in 3-(3-bromophenyl)-1H-pyrazol-5-amine (CAS 149246-81-1) or the lower anomalous contribution of chlorine (f" ≈ 0.70 e⁻ at Cu Kα) in the dichloro analog (CAS 766520-00-7) [1]. This dual bromine arrangement has been exploited in the structural determination of 3,5-diaryl pyrazole inhibitors co-crystallized with monoamine oxidase isoforms, where the brominated aryl rings provided interpretable electron density for unambiguous ligand placement [2].

Structural biology X-ray crystallography Experimental phasing

Physicochemical Differentiation: LogP and Solubility Profile Distinguish the 3,5-Dibromo Compound from Its Dichloro and Unsubstituted Analogs

The replacement of hydrogen or chlorine with bromine significantly alters the lipophilicity and solubility profile of 3-aryl-1H-pyrazol-5-amines. Estimated logP values for 3,5-dibromophenyl-containing compounds are approximately 3.3–3.4, compared to ~2.5–2.8 for corresponding dichlorophenyl analogs . Water solubility estimates for dibromophenyl derivatives at 25°C are in the range of 10–13 mg/L, reflecting the pronounced hydrophobic character imparted by the two bromine substituents [1]. These differences directly affect DMSO stock solution preparation protocols, partition coefficients in biphasic reaction systems, and membrane permeability predictions. The unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) is expected to have a logP approximately 1.5–2.0 units lower, dramatically altering its behavior in biological assays and extraction workflows.

Physicochemical properties Lipophilicity Formulation

Evidence-Backed Application Scenarios Where 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine Delivers Verifiable Advantage


Late-Stage Diversification via C-4 Metal-Free Halogenation for Parallel Library Synthesis

Research groups building 4-halogenated pyrazole libraries should prioritize 3-(3,5-dibromophenyl)-1H-pyrazol-5-amine as the core scaffold. The established metal-free C-4 halogenation protocol (NBS/DMSO, room temperature) enables rapid, gram-scale access to 4-bromo derivatives without palladium or copper catalysts . This is particularly valuable for medicinal chemistry teams operating under strict metal-residue specifications for biological testing. The 3,5-dibromophenyl substituent remains intact throughout the halogenation, providing a dual-purpose scaffold that can be further elaborated via orthogonal cross-coupling at either the aryl bromides or the newly installed C-4 halide.

GPR35-Targeted Chemical Probe Development Requiring Nanomolar Cellular Potency

For chemical biology programs targeting the orphan receptor GPR35, the 3,5-dibromophenyl-pyrazole scaffold offers a validated entry point with demonstrated nanomolar agonist activity (EC₅₀ = 12–18 nM in human GPR35 cell-based assays) [1][2]. The >100-fold potency advantage over non-dibrominated analogs makes this compound the rational starting material for structure-activity relationship (SAR) exploration. Procurement of the dibromo variant at the hit-to-lead stage avoids the resource expenditure of synthesizing and testing inferior mono-bromo or unsubstituted phenyl precursors that are unlikely to achieve the requisite target engagement.

Protein-Ligand Co-Crystallography with Experimental Phasing Requirements

Structural biology groups determining co-crystal structures of aminopyrazole ligands bound to kinase or MAO enzyme targets gain a decisive advantage from the dual bromine anomalous scattering signal (~2.56 e⁻ total at Cu Kα) [3]. This enables experimental SAD or MAD phasing without selenomethionine labeling or heavy-atom soaking, accelerating structure determination timelines. The rigid 3,5-dibromophenyl geometry (Br–Br distance ≈ 5.1 Å) provides a dependable internal reference for map interpretation. The 3,5-diaryl pyrazole inhibitor class, exemplified by Chimenti et al. (2007), has established crystallographic precedent for brominated pyrazoles in MAO isoform co-structures [4].

Anti-Inflammatory Lead Optimization Leveraging the 2-Amino-3,5-dibromophenyl Pharmacophore

Medicinal chemistry teams pursuing anti-inflammatory candidates based on the dihydropyrazole scaffold should utilize 3-(3,5-dibromophenyl)-1H-pyrazol-5-amine as the key synthetic intermediate. The demonstrated 85.45% HRBC membrane stabilization by optimized derivatives, coupled with the −0.59 kcal/mol binding energy advantage of bromine over fluorine substitution in the target binding pocket (Human Peroxiredoxin 5), provides a quantitative basis for retaining the dibromo motif throughout the lead optimization cascade [5]. The compound serves as the direct precursor to 2-amino-3,5-dibromobenzaldehyde, the essential building block for constructing the 4a–h compound series.

Quote Request

Request a Quote for 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.